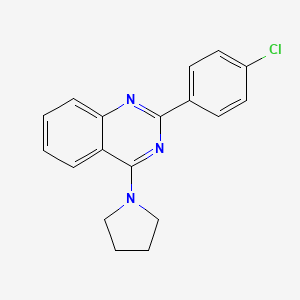

2-(4-chlorophenyl)-4-(1-pyrrolidinyl)quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinazoline derivatives are an essential group of compounds widely recognized in medicinal chemistry for their broad spectrum of biological activities. These compounds have been extensively studied for their applications in electronic devices, luminescent elements, and optoelectronic materials due to their unique molecular structure and properties (Lipunova et al., 2018).

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the use of polyhalogen substrates to create polysubstituted fluorescent quinazolines. Electroluminescent properties are significantly enhanced by incorporating π-extended conjugated systems, and the use of transition-metal-catalyzed reactions has streamlined the synthesis of these scaffolds, providing new pathways to pharmaceutical ingredients (Tamatam et al., 2023).

Molecular Structure Analysis

Quinazoline derivatives are characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine ring. This structural feature is crucial for their optoelectronic and photophysical properties, making them valuable in the creation of novel materials for organic light-emitting diodes (OLEDs) and other electronic applications (Lipunova et al., 2018).

Chemical Reactions and Properties

Quinazolines undergo various chemical reactions, including cyclizations and annulations, to form complex polyheterocyclic structures. These reactions are influenced by the structural and electronic effects of reagents, contributing to the diversity and functionality of quinazoline derivatives (Vaskevych et al., 2023).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as their luminescent and electroluminescent behaviors, are directly related to their molecular structure. Incorporating different fragments into the quinazoline scaffold can enhance these properties, enabling the development of materials for advanced electronic applications (Lipunova et al., 2018).

Chemical Properties Analysis

Quinazoline derivatives exhibit a wide range of chemical properties, including the ability to act as ligands in the formation of iridium complexes for OLEDs. Their chemical versatility is also evident in their use as photosensitizers for dye-sensitized solar cells and as thermally activated delayed fluorescence emitters (Lipunova et al., 2018).

Applications De Recherche Scientifique

Antimycobacterial and Cytotoxicity Studies

A study by Dilebo et al. (2021) synthesized a series of quinazolines evaluated for anti-Mycobacterium tuberculosis properties and cytotoxicity against the Raw 264.7 microphage cell line. The results revealed promising antimycobacterial activity, showcasing the potential of quinazoline derivatives in treating tuberculosis (Dilebo et al., 2021).

Antibacterial and Antioxidant Activities

Kazemi et al. (2016) developed novel pyrrolo[1,2-a]quinazoline derivatives, which were screened for in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as for their antioxidant activities. This study indicates the versatility of quinazoline derivatives in developing new antibacterial and antioxidant agents (Kazemi et al., 2016).

Optoelectronic Applications

Lipunova et al. (2018) reviewed the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems for creating novel optoelectronic materials. These compounds have applications in organic light-emitting diodes, photoelectric conversion elements, and sensors, highlighting the broad utility of quinazolines in materials science (Lipunova et al., 2018).

Synthesis Methodologies

Movassaghi and Hill (2006) described a single-step conversion of various N-vinyl and N-aryl amides to corresponding pyrimidine and quinazoline derivatives, demonstrating an efficient synthetic approach for these compounds. This methodology is significant for the rapid synthesis of quinazoline derivatives with potential biological activities (Movassaghi & Hill, 2006).

Antimicrobial Agents

Desai et al. (2011) focused on synthesizing dimeric 2-(2-chlorophenyl)-quinazolin-4-ones, evaluating their potential as antimicrobial agents against various bacterial and fungal strains. The study identified several compounds with excellent or very good activity, underscoring the antimicrobial potential of quinazoline derivatives (Desai et al., 2011).

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-4-pyrrolidin-1-ylquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3/c19-14-9-7-13(8-10-14)17-20-16-6-2-1-5-15(16)18(21-17)22-11-3-4-12-22/h1-2,5-10H,3-4,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWZHZPBTWALSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-4-(pyrrolidin-1-yl)quinazoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5502027.png)

![3-[1-(4-hydroxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502036.png)

![N-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5502052.png)

![{4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5502060.png)

![2-{1-[4-(1,3-thiazol-4-yl)phenyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5502063.png)

![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B5502072.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5502094.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5502097.png)

![2-(3-methoxypropyl)-9-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502104.png)

![N-(2-{1-methyl-5-[(phenylsulfonyl)amino]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B5502111.png)

![4-ethoxy-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5502115.png)